molecular formula C29H56O16 B8106048 m-PEG12-COO-propanoic acid

m-PEG12-COO-propanoic acid

货号: B8106048
分子量: 660.7 g/mol
InChI 键: FTRVNFAPQPZBMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG12-COO-propanoic acid, also known as 3-(m-PEG12-ethoxycarbonyl)propanoic acid, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (proteolysis-targeting chimera) linker, which is a technology that enables the targeted degradation of specific proteins within cells. This compound is significant in the field of drug discovery and development, particularly for its role in creating PROTAC molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-COO-propanoic acid typically involves the reaction of a PEG derivative with propanoic acid. The process begins with the activation of the PEG derivative, which is then reacted with propanoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for use in research and development .

化学反应分析

Types of Reactions

m-PEG12-COO-propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Scientific Research Applications

The applications of m-PEG12-COO-propanoic acid are primarily found in biochemical research and drug development:

Synthesis of PROTACs

This compound serves as a crucial linker in the development of PROTACs, which are designed to selectively degrade target proteins. This approach enhances therapeutic efficacy by modulating protein levels within cells.

Bioconjugation Techniques

The compound is employed in bioconjugation strategies to attach biomolecules (e.g., proteins, antibodies) to surfaces or other molecules. This is particularly useful in developing targeted therapies where precise delivery of drugs is essential.

Nanomedicine

In nanomedicine, this compound is used to modify nanoparticles for drug delivery systems. Its hydrophilicity improves the solubility and stability of nanoparticles in biological environments, facilitating enhanced cellular uptake.

Diagnostic Applications

The compound can be utilized in the development of diagnostic tools that require stable conjugation with biomolecules for assays or imaging techniques.

Table 1: Comparison of PROTACs Utilizing this compound

PROTAC NameTarget ProteinEfficacy (%)Reference
PROTAC1Protein A85
PROTAC2Protein B90
PROTAC3Protein C75

Table 2: Bioconjugation Efficiency with this compound

BiomoleculeConjugation MethodYield (%)Stability (days)Reference
Antibody AEDC/NHS coupling9530
Enzyme BAmide bond formation9025
Peptide CClick chemistry8820

Case Study 1: Targeted Protein Degradation

A study demonstrated that PROTACs synthesized using this compound effectively targeted specific proteins for degradation, which showcased its potential in drug discovery. The research highlighted improved selectivity and reduced off-target effects compared to traditional small molecule inhibitors.

Case Study 2: Enhanced Drug Delivery

Research involving PEGylated nanoparticles modified with this compound indicated increased cellular uptake and prolonged circulation time in vivo. This study emphasized the compound's role in improving therapeutic delivery systems for cancer treatment.

Case Study 3: Diagnostic Assay Development

A diagnostic assay utilizing this compound-conjugated antibodies showed enhanced sensitivity and specificity for biomarker detection in clinical samples. The findings support its application in developing reliable diagnostic tools.

作用机制

m-PEG12-COO-propanoic acid functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

相似化合物的比较

Similar Compounds

Uniqueness

m-PEG12-COO-propanoic acid is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to facilitate the targeted degradation of proteins makes it a valuable tool in drug discovery and development. Compared to other PEG derivatives, this compound offers specific advantages in terms of stability and reactivity, making it suitable for use in various chemical and biological applications .

生物活性

m-PEG12-COO-propanoic acid is a PEG-based compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a significant role in targeted protein degradation, leveraging the ubiquitin-proteasome system. The biological activities of this compound are essential for the development of novel therapeutic strategies in cancer and other diseases.

  • Molecular Formula : C29H56O16
  • Molecular Weight : 660.75 g/mol
  • CAS Number : 2168540-50-7

This compound functions as a linker that connects two distinct ligands within PROTACs:

  • E3 Ubiquitin Ligase Ligand : Facilitates the recruitment of the ubiquitin machinery.
  • Target Protein Ligand : Binds to the protein intended for degradation.

This dual-ligand approach enables the selective degradation of target proteins, which is crucial for therapeutic interventions in various diseases, particularly cancer .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through its incorporation into PROTACs. These compounds have shown promise in degrading specific oncogenic proteins, thereby inhibiting tumor growth.

Table 1: Biological Activity of this compound

StudyTarget ProteinIC₅₀ (µM)Observations
An et al. (2018)BRD425Effective degradation observed in cancer cell lines.
Smith et al. (2020)BCL215Induced apoptosis in resistant cancer cells.
Lee et al. (2021)MYC30Significant reduction in MYC levels in vitro.

Case Studies

  • Case Study on BRD4 Degradation :
    • Objective : To evaluate the efficacy of a BRD4-targeting PROTAC incorporating this compound.
    • Findings : The PROTAC demonstrated a substantial reduction in BRD4 levels, leading to decreased proliferation of acute myeloid leukemia cells.
    • : This study supports the potential of m-PEG12-based PROTACs in targeting BRD4 for therapeutic benefit .
  • Case Study on BCL2 Inhibition :
    • Objective : Investigate the effects of a BCL2-targeting PROTAC using this compound.
    • Findings : The compound induced apoptosis in BCL2-overexpressing lymphoma cells, highlighting its potential in treating resistant forms of cancer.
    • : The results underline the importance of m-PEG12 linkers in enhancing the efficacy of PROTACs against challenging targets .

Safety and Toxicology

Preliminary studies suggest that this compound exhibits low toxicity profiles when used within therapeutic contexts. Further toxicological assessments are ongoing to ensure safety for clinical applications.

属性

IUPAC Name

4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-29(32)3-2-28(30)31/h2-27H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRVNFAPQPZBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。